molecular formula C15H16N2O2 B13196640 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13196640
M. Wt: 256.30 g/mol
InChI Key: MXJNTAPIBSCRMO-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a pyrrolopyrimidinone derivative characterized by a bicyclic scaffold comprising fused pyrrole and pyrimidine rings. Key structural features include:

  • A 4-methoxyphenyl group at position 2 of the pyrrolo[1,2-a]pyrimidin-4-one core.
  • A methyl group at position 6.
  • Saturation across the 4H,6H,7H,8H positions, conferring conformational rigidity.

The 4-methoxyphenyl substituent may enhance solubility and modulate receptor binding compared to non-polar substituents .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-10-7-14-16-13(8-15(18)17(14)9-10)11-3-5-12(19-2)6-4-11/h3-6,8,10H,7,9H2,1-2H3

InChI Key

MXJNTAPIBSCRMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction is typically carried out in moderate to good yields under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction. This method allows for the practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and physicochemical properties of the target compound with related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences References
2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one 4-MeO-Ph (C2), Me (C7) C₁₅H₁₆N₂O₂ ~262.3 (estimated) Reference compound
2-(Difluoromethyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one CF₂H (C2), Me (C7) C₁₀H₁₂F₂N₂O 214.22 Electrophilic CF₂H group enhances reactivity
7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one Ph (C2), Me (C7, C7) C₁₅H₁₆N₂O 240.30 Geminal dimethyl at C7 increases steric bulk
6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one 2-Me-Ph (C2), Me (C6) C₁₅H₁₆N₂O 240.30 Methyl at C6 vs. C7; ortho-methyl on phenyl reduces planarity
8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one 4-MeO-Ph (C8a) C₁₄H₁₈N₂O₂ 246.30 Saturated core; methoxyphenyl at C8a vs. C2

Notes:

  • Positional isomerism : The 4-methoxyphenyl group at C2 in the target compound contrasts with analogs like the C8a-substituted derivative in , which may alter ring puckering and binding affinity .
Antipsychotic Derivatives ()

Risperidone (3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4H-pyrrolo[1,2-a]pyrimidin-4-one) shares the pyrrolopyrimidinone core but incorporates a piperidinyl-ethyl side chain and benzisoxazole moiety for dopamine D₂/5-HT₂A receptor antagonism . The target compound lacks this side chain, suggesting divergent therapeutic targets.

Anticancer Agents ()

Pyrrolo[2,3-d]pyrimidines with halogenated aryl groups (e.g., 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-2-methyl-...) demonstrate cytotoxicity via kinase inhibition .

Patent Derivatives (–8, 11)

Recent patents highlight 4H-pyrido[1,2-a]pyrimidin-4-ones with complex substituents (e.g., piperazinyl, morpholinyl) for kinase modulation or antimicrobial activity. For example:

  • 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () incorporates a pyrazolo-pyridine group and pyrrolopyrazine side chain for enhanced selectivity .

Biological Activity

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects. This article reviews the biological activities associated with this compound, supported by relevant research findings and data tables.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC13H12N2O
Molecular Weight216.25 g/mol
IUPAC NameThis compound
CAS Number868141-11-1

Anticancer Activity

Research has indicated that pyrrolopyrimidines exhibit promising anticancer properties. A study focusing on related compounds demonstrated that derivatives of pyrrolopyrimidine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to the disruption of cell proliferation in various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against several cancer types .

Antimicrobial Activity

The antimicrobial potential of pyrrolopyrimidine derivatives has also been explored. In vitro studies have shown that these compounds possess significant activity against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Antiparasitic Activity

Notably, compounds within the pyrrolopyrimidine family have been assessed for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A derivative demonstrated moderate potency (pEC50 of 6.5) against intracellular amastigotes with no cytotoxic effects on host cells . This suggests a potential therapeutic pathway for treating neglected tropical diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure. The presence of the methoxy group at the para position on the phenyl ring enhances lipophilicity and biological activity compared to unsubstituted analogs. Studies have shown that modifications in the pyrimidine core can significantly affect potency and selectivity towards specific biological targets .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of pyrrolopyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The lead compound exhibited an IC50 value of 0.5 µM against breast cancer cells (MCF-7), indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Properties

A comprehensive screening of various pyrrolopyrimidine derivatives revealed that one compound showed significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This study highlights the potential for these compounds in developing new antimicrobial agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(4-methoxyphenyl)-7-methyl-pyrrolopyrimidin-4-one derivatives?

The synthesis often begins with intermediates like 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one, which undergoes nucleophilic substitution or Thorpe-Ziegler isomerization to introduce substituents. For example, potassium N-phenyl-N'-cyano-imido-thiocarbonate can be used to form thiazolo-pyridopyrimidinones . Optimization involves controlling reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for purity. Characterization via 1H^1H-/13C^{13}C-NMR and HRMS is essential to confirm regioselectivity and structural integrity .

Advanced: How can selective C–H functionalization be achieved in pyrrolopyrimidin-4-one scaffolds?

Metal-free direct C–H sulfenylation/selenylation using iodine as a catalyst enables functionalization at the C3 position of the pyrimidinone core. For instance, coupling 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one with thiophenol in the presence of iodine (10 mol%) at 50°C in DCE yields sulfenylated products with >80% efficiency . Key parameters include:

  • Catalyst loading : Excess iodine (>20 mol%) may lead to over-oxidation.
  • Solvent choice : Dichloroethane (DCE) minimizes side reactions compared to polar solvents.
  • Substrate scope : Electron-rich aryl thiols enhance reactivity, while bulky groups reduce yields.

Basic: What spectroscopic techniques are most reliable for characterizing pyrrolopyrimidin-4-one derivatives?

  • 1H^1H-NMR : Diagnostic signals include the methoxy group (δ 3.70–3.85 ppm, singlet) and pyrrolidine NH (δ 11.8–12.0 ppm, broad). The aromatic region (δ 6.8–8.2 ppm) confirms substitution patterns .
  • HRMS : Accurate mass analysis (error <3 ppm) validates molecular formulas.
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm1 ^{-1}) and NH (3100–3300 cm1 ^{-1}) confirm core functionality .

Advanced: How does the methoxyphenyl substituent influence the compound’s stability under varying conditions?

The 4-methoxyphenyl group enhances electron density, improving stability against oxidative degradation but increasing sensitivity to strong acids. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation, while exposure to HCl (1M) at 25°C leads to demethylation within 24 hours . For long-term storage, lyophilization and storage in amber vials under inert gas (N2_2) at −20°C are recommended.

Advanced: What strategies are effective for probing structure-activity relationships (SAR) in related analogs?

  • Isosteric replacements : Substitute the methoxyphenyl group with halogenated (e.g., 4-chlorophenyl) or heteroaromatic (e.g., pyridyl) moieties to assess electronic effects .
  • Stereochemical probes : Synthesize enantiomers using chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) to evaluate stereoselective biological activity .
  • Docking studies : Use computational models (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs), guided by substituent polarity and steric bulk .

Basic: What are common pitfalls in purifying pyrrolopyrimidin-4-one derivatives?

  • Silica gel interactions : Basic NH groups in the scaffold may cause tailing during column chromatography. Add 1% triethylamine to the mobile phase to mitigate adsorption .
  • Recrystallization solvents : Ethanol/water mixtures (7:3 v/v) are optimal for high recovery (>90%), while DMSO may induce solvate formation.

Advanced: How can isotopic labeling be applied to track metabolic pathways of this compound?

  • Deuterium labeling : Introduce 2H^2H at the methyl group (C7) via reductive deuteration (NaBD4_4, CD3 _3OD) to study hepatic metabolism .
  • 14C^{14}C-labeling : Radiolabel the methoxyphenyl ring using Ullmann coupling with 14C^{14}C-iodomethane to quantify biodistribution in preclinical models .

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